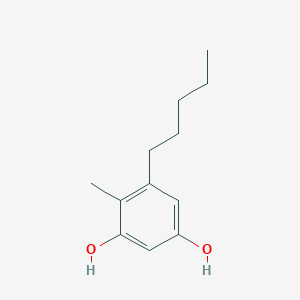

4-Methyl-5-pentylbenzene-1,3-diol

説明

Synthesis Analysis

MPBD is synthesized by SteelyA, a polyketide synthase in D. discoideum . The stlA null mutant, which lacks MPBD, shows developmental defects during both early and late development . In the early stage, the MPBD-less stlA null mutant displays delayed cell aggregation and abnormally small aggregation territories because of reduced expressions of cAMP signaling genes involved in cell aggregation . At the late stage, the stlA null mutant forms a glassy spore head which contains many amoebae-like cells that have not encapsulated, indicating defects in spore maturation .Molecular Structure Analysis

The molecular formula of MPBD is C12H18O2 . The functional groups that are essential for induction of spore maturation were different from those essential for induction of cell aggregation .Chemical Reactions Analysis

MPBD is an intermediate used in the synthesis of 4-Methyl Cannabigerol (M295365), which is an analog of Cannabigerol (C175370), a partial agonist of CB2 and CB1 receptors .Physical and Chemical Properties Analysis

The boiling point of MPBD is predicted to be 324.3±22.0 °C . Its density is predicted to be 1.050±0.06 g/cm3 .科学的研究の応用

Role in Dictyostelium discoideum Development

4-Methyl-5-pentylbenzene-1,3-diol (MPBD) plays a crucial role in the life cycle of Dictyostelium discoideum, a social amoeba. It is a secondary metabolite produced by the SteelyA polyketide synthase. During early development, MPBD regulates chemotactic cell aggregation by influencing the expression of genes in the cAMP signaling pathway. In the later stages of development, it contributes to spore maturation. This differentiation in functions showcases the molecule's versatility in biological processes (Kondo et al., 2019).

Antimicrobial Activity

MPBD and its derivatives have been synthesized and evaluated for antimicrobial properties. Studies have shown that MPBD exhibits antimicrobial activities against bacteria like Escherichia coli and Bacillus subtilis. These findings highlight its potential as a source for developing new antimicrobial agents (Murata et al., 2016).

Anti-Leukemic Activities

In the context of cancer research, MPBD has demonstrated significant potential. Extracted from the fruiting bodies of Dictyostelium mucoroides, MPBD was found to suppress cell growth in human leukemia cells, such as K562 and HL-60. This discovery opens avenues for exploring MPBD as a therapeutic agent in leukemia treatment (Kikuchi et al., 2006).

Influence on Pattern Formation

MPBD, produced by the SteelyA enzyme, is implicated in the formation of prestalk and prespore patterns in Dictyostelium. Its expression and function at different developmental stages suggest a role in dictating cell fate, thereby influencing the overall pattern formation of the organism (Sato et al., 2013).

将来の方向性

Further studies could focus on the structure-activity relationship of MPBD, as it has been observed that the functional groups that are essential for induction of spore maturation are different from those essential for induction of cell aggregation . This could lead to a better understanding of the role of MPBD in the development of Dictyostelium discoideum and potentially other organisms as well.

作用機序

Target of Action

The primary target of 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) is the cAMP signaling pathway in the model organism Dictyostelium discoideum . This pathway plays a crucial role in the organism’s development, particularly in chemotactic cell aggregation and spore maturation .

Mode of Action

MPBD interacts with its targets by regulating the expression of genes in the cAMP signaling pathway . This regulation varies depending on the stage of development. During early development, MPBD controls chemotactic cell aggregation. During late development, it induces spore maturation .

Biochemical Pathways

The affected biochemical pathway is the cAMP signaling pathway . In the early stage of development, the MPBD-less stlA null mutant displays delayed cell aggregation and abnormally small aggregation territories due to reduced expressions of cAMP signaling genes involved in cell aggregation .

Pharmacokinetics

Result of Action

The molecular and cellular effects of MPBD’s action are evident in the developmental changes it induces in D. discoideum. MPBD rescues the defects of both cell aggregation and spore maturation in the stlA null mutant .

生化学分析

Biochemical Properties

During early development, MPBD controls chemotactic cell aggregation by regulating the expression of genes in the cAMP signaling pathway . During culmination at late development, it induces spore maturation .

Cellular Effects

In Dictyostelium discoideum, MPBD has been observed to control chemotactic cell aggregation and induce spore maturation via different mechanisms . It regulates the expression of genes in the cAMP signaling pathway, thereby controlling chemotactic cell aggregation .

Molecular Mechanism

The molecular mechanism of action of MPBD involves the regulation of gene expression in the cAMP signaling pathway . This regulation controls chemotactic cell aggregation during the early development of Dictyostelium discoideum .

Temporal Effects in Laboratory Settings

The effects of MPBD change over time in laboratory settings. During early development, it controls chemotactic cell aggregation, but during late development, it induces spore maturation .

Metabolic Pathways

MPBD is synthesized by SteelyA, a polyketide synthase in Dictyostelium discoideum

特性

IUPAC Name |

4-methyl-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)8-12(14)9(10)2/h7-8,13-14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXFFBBWEJOYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

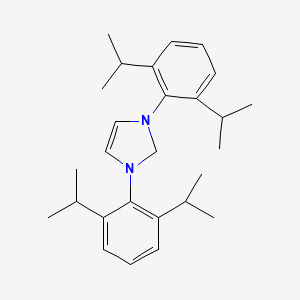

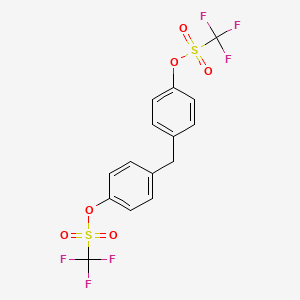

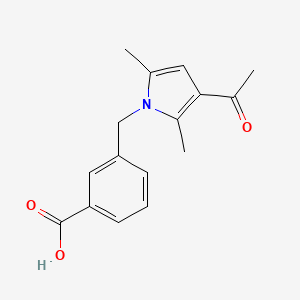

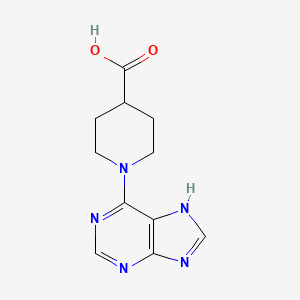

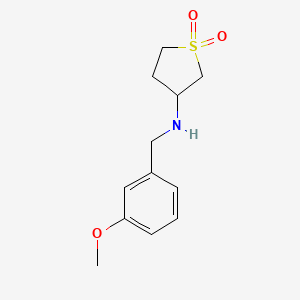

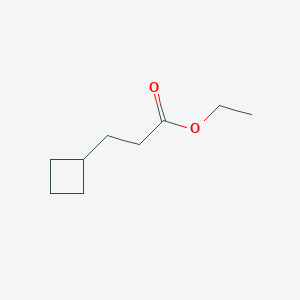

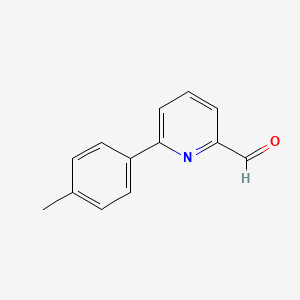

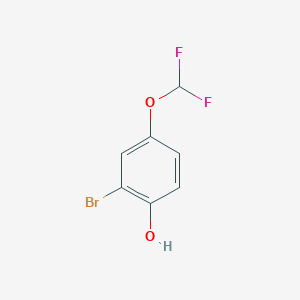

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) in Dictyostelium discoideum?

A1: MPBD plays a crucial role in the development of the social amoeba Dictyostelium discoideum. It has been identified as a key regulator of two distinct processes:

- Spore Maturation: MPBD induces the maturation of spores during the culmination stage of D. discoideum development. [, , ] In the absence of MPBD, cells within the fruiting body fail to form proper spores, resulting in aberrant, glassy sori. []

- Chemotactic Cell Aggregation: MPBD is also involved in regulating chemotaxis towards cAMP, a crucial signaling molecule for aggregation in D. discoideum. [, ] Mutants lacking MPBD exhibit delayed aggregation and form smaller aggregation territories due to impaired cAMP signaling. []

Q2: How does MPBD influence cAMP signaling in Dictyostelium discoideum?

A2: MPBD appears to regulate cAMP signaling through multiple mechanisms:

- ACA Activity: Research suggests that MPBD is required for the full activation of Adenylyl Cyclase A (ACA), the enzyme responsible for cAMP production in D. discoideum. [] Mutants lacking MPBD exhibit lower cAMP accumulation during aggregation, indicating reduced ACA activity. []

- cAMP Signaling Gene Expression: The expression of genes involved in cAMP signaling pathways is also affected by MPBD. [] Mutants lacking MPBD show lower expression levels of these genes during aggregation. []

Q3: Which enzyme is responsible for the biosynthesis of MPBD in Dictyostelium discoideum?

A: MPBD is synthesized by the polyketide synthase enzyme SteelyA (StlA). [, ] This enzyme is a hybrid type, combining features of both type I and type III polyketide synthases. [] Inactivation of the stlA gene in D. discoideum results in the loss of MPBD production and the associated developmental defects. []

Q4: Is the function of StlA and MPBD conserved in other Dictyostelid species?

A: While StlA appears to be conserved throughout major groups of Dictyostelia, its function may vary between species. [] For instance, in Polysphondylium violaceum, another social amoeba, StlA is involved in cell aggregation but not in spore maturation. [] This suggests that the role of StlA and MPBD in regulating developmental processes has diverged during Dictyostelid evolution.

Q5: How can the structure of MPBD be modified, and what are the potential implications of such modifications?

A: Research suggests that the resorcinol ring of MPBD can be modified by enzymes like O-methyltransferase (OMT12) in D. discoideum. [] Such modifications could potentially lead to the creation of MPBD variants with altered biological activity and specificity. [] This could represent a mechanism for fine-tuning developmental processes in D. discoideum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)